molecular formula C11H10O4 B3152558 Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester CAS No. 73922-94-8

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester

Cat. No.: B3152558
CAS No.: 73922-94-8
M. Wt: 206.19 g/mol
InChI Key: NYSBGIRCJZXKQI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester (CAS: Not explicitly listed in evidence) is a benzoic acid derivative featuring:

  • A hydroxyl group at position 2.
  • A propynyloxy group (propargyl ether) at position 3.
  • A methyl ester at the carboxylic acid position.

Properties

IUPAC Name

methyl 2-hydroxy-5-prop-2-ynoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h1,4-5,7,12H,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSBGIRCJZXKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester typically involves the esterification of 2-hydroxy-5-(2-propyn-1-yloxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The hydroxy and propyn-1-yloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxy and propyn-1-yloxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name (CAS) Substituents (Position) Functional Groups Molecular Weight Key Applications/Properties References
Target Compound 2-OH, 5-propynyloxy Hydroxy, propargyl ether, ester ~208 (estimated) N/A (hypothetical applications) N/A
Benzoic acid, 2-methoxy-, methyl ester (N/A) 2-OCH₃ Methoxy, ester 166 NSAID, insect repellent
Ethyl 4-hydroxy-3-methoxy-5-allylbenzoate (7152-89-8) 4-OH, 3-OCH₃, 5-allyl Hydroxy, methoxy, allyl, ester 250 Antioxidant, antimicrobial
2-Hydroxy-4-isopropyl-benzoic acid, methyl ester (72492-97-8) 2-OH, 4-isopropyl Hydroxy, alkyl, ester 208 Bioactive intermediate
2-Acetylamino-benzoic acid, methyl ester (Av7, N/A) 2-NHAc Acetylamino, ester 193 Antitumor activity
Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester (937682-60-5) 5-Cl, 2-aminoalkyl Chloro, amino, ester ~407 Antimicrobial potential

Biological Activity

Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester, commonly referred to as 2-hydroxy-5-prop-2-ynyloxy-benzoic acid methyl ester, is a chemical compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Molecular Formula: C11H10O3
Molecular Weight: 194.20 g/mol
CAS Registry Number: 73922-94-8
IUPAC Name: this compound

The compound features a benzoic acid backbone modified with a hydroxy group and an alkoxy chain, which may influence its biological activity.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. In particular, studies have shown that various benzoic acid derivatives can inhibit the growth of bacteria and fungi. For instance, a study demonstrated that compounds similar to 2-hydroxy-5-(2-propyn-1-yloxy)-benzoic acid methyl ester had significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Benzoic acid derivatives are also known for their anti-inflammatory properties. Inflammation models have shown that these compounds can reduce edema and inflammatory markers in vivo. The mechanism often involves the modulation of inflammatory cytokines and pathways associated with COX enzymes .

Antioxidant Activity

Some studies have indicated that benzoic acid derivatives possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which may contribute to their therapeutic effects .

Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibition of bacterial growth (e.g., E. coli, S. aureus)
AnalgesicPotential pain relief via COX inhibition
Anti-inflammatoryReduction of edema and inflammatory markers
AntioxidantScavenging of free radicals and reduction of oxidative stress

Case Study 1: Antibacterial Efficacy

A study conducted on various benzoic acid derivatives revealed that those with modifications similar to 2-hydroxy-5-(2-propyn-1-yloxy)-benzoic acid methyl ester exhibited notable antibacterial activity. The minimum inhibitory concentrations (MIC) were determined against several bacterial strains, showcasing the compound's potential as an antimicrobial agent.

Case Study 2: Analgesic Properties in Animal Models

In another investigation focusing on analgesics derived from benzoic acids, researchers evaluated the efficacy of these compounds in reducing pain responses in rodents. The study highlighted that certain derivatives displayed significant central and peripheral analgesic activities, suggesting a similar potential for 2-hydroxy-5-(2-propyn-1-yloxy)-benzoic acid methyl ester based on its structural characteristics.

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The compound is synthesized via nucleophilic substitution of methyl 2,5-dihydroxybenzoate with propargyl bromide under basic conditions. A method adapted from Saeed et al. (2010) involves:

  • Reacting the phenolic hydroxyl group at position 5 with propargyl bromide in the presence of sodium bicarbonate.
  • Maintaining anhydrous conditions (70–80°C) to prevent ester hydrolysis.
  • Purification via recrystallization from benzene or ethanol. Yield optimization requires controlling moisture levels and reaction time to minimize alkyne oligomerization .

Q. How can the structure be confirmed using spectroscopic methods?

A combination of techniques is used:

  • IR Spectroscopy : Peaks for ester carbonyl (~1720 cm⁻¹), hydroxyl (~3200 cm⁻¹, if free), and alkyne C≡C (~2120 cm⁻¹).
  • ¹H NMR : Propargyloxy protons (δ 4.7–5.0 ppm, OCH₂C≡CH), methyl ester (δ 3.8–3.9 ppm), and aromatic protons (δ 6.5–7.5 ppm).
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z ≈ 218 (C₁₁H₁₀O₄) .

Q. What safety precautions are essential during handling?

  • Propargyl Group Hazards : Flammable and reactive; use inert atmosphere (N₂/Ar) and flame-resistant equipment.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • First Aid : Immediate washing for skin/eye contact; avoid inhalation of vapors .

Advanced Research Questions

Q. How can DFT predict this compound’s electronic properties?

Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-311++G(d,p) basis set is recommended. Key applications:

  • Calculate HOMO-LUMO gaps to assess reactivity.
  • Optimize geometry for docking studies.
  • Include exact exchange terms (e.g., Becke’s 1993 method) to improve thermochemical accuracy .
DFT ParameterSetting
FunctionalB3LYP
Basis Set6-311++G(d,p)
Exchange CorrectionExact exchange

Q. How can molecular docking elucidate biological interactions?

  • Tool : AutoDock Vina for speed and accuracy.
  • Protocol :

Optimize compound’s 3D structure via DFT.

Dock into target protein active sites (e.g., enzymes).

Validate using known ligands and analyze hydrogen bonding (e.g., hydroxyl/ester interactions).

  • Multithreading in Vina allows high-throughput screening .

Q. How to resolve synthetic yield discrepancies?

Variations arise from:

  • Moisture (propargyl bromide hydrolysis).
  • Competing side reactions (alkyne polymerization). Solution :
  • Use molecular sieves or anhydrous solvents.
  • Employ Design of Experiments (DoE) to optimize temperature, base strength, and solvent polarity .

Q. What HPLC strategies separate this compound from byproducts?

  • Column : Reversed-phase C18.
  • Mobile Phase : Acetonitrile/water (0.1% formic acid) gradient.
  • Detection : UV at λ ≈ 260 nm (aromatic π→π* transitions).
Reference CompoundRetention Time (Relative)
Methyl 2-hydroxybenzoate0.79
Methyl 3,4-dimethoxybenzoate1.22
Target Compound (Estimated) ~1.50–1.80

Coupling with MS confirms molecular ions .

Q. What is the reaction mechanism for propargyloxy group formation?

  • Mechanism : SN2 substitution.

Phenoxide ion (generated by deprotonation) attacks propargyl bromide’s electrophilic carbon.

Bromide ion leaves simultaneously.

  • Regioselectivity : Steric hindrance from the ester group favors substitution at position 5 .

Q. How does pH affect the compound’s stability?

  • Acidic Conditions (pH < 2) : Hydrolysis of propargyloxy ether bond.
  • Alkaline Conditions (pH > 10) : Ester saponification.
  • Stability Optimization : Formulate in buffered solutions (pH 6–8) .

Q. How to resolve conflicting NMR assignments?

  • 2D NMR : HSQC/HMBC correlations confirm proton-carbon connectivity (e.g., propargyl CH₂ to aromatic C5).
  • Solvent Effects : Compare spectra in DMSO-d6 vs. CDCl₃ to address hydrogen bonding shifts .

Key Data Contradictions & Solutions

  • Spectral Data Variability : Cross-reference IR/NMR with literature for analogous esters (e.g., methyl salicylate ).
  • Yield Inconsistencies : Replicate protocols with strict moisture control and base stoichiometry .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester
Reactant of Route 2
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Benzoic acid, 2-hydroxy-5-(2-propyn-1-yloxy)-, methyl ester

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